4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone is a complex organic compound with the molecular formula C15H26N4O3 and a molecular weight of 310.398. This compound is characterized by the presence of morpholine, piperazine, and piperidine moieties, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amide Bond Formation: This step involves the coupling of carboxylic acids with amines in the presence of coupling reagents like EDCI or DCC.
Cyclization Reactions: These reactions are used to form the piperidine and piperazine rings, often under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antidiabetic, antioxidant, and DNA-binding properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Comparison with Similar Compounds
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone can be compared with other similar compounds, such as:
Morpholine Derivatives: These compounds are known for their diverse biological activities, including antidiabetic and antioxidant properties.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic effects.
Piperidine Derivatives: These compounds are studied for their potential as therapeutic agents in various diseases.
The uniqueness of this compound lies in its combination of morpholine, piperazine, and piperidine moieties, which may confer unique biological activities and therapeutic potential .
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c20-14(16-4-2-1-3-5-16)17-6-8-18(9-7-17)15(21)19-10-12-22-13-11-19/h1-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQJDAJQNLARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.